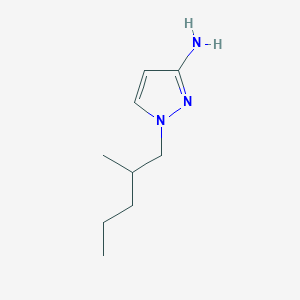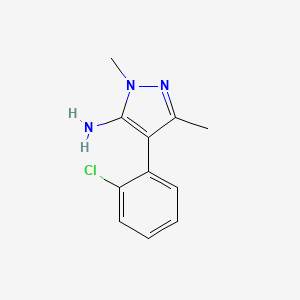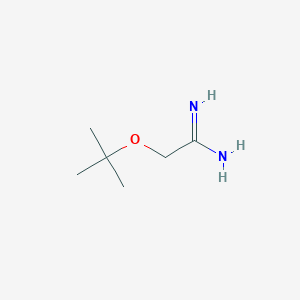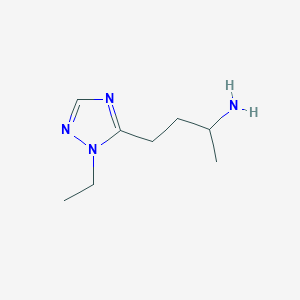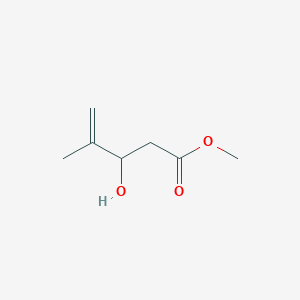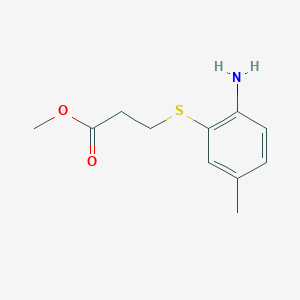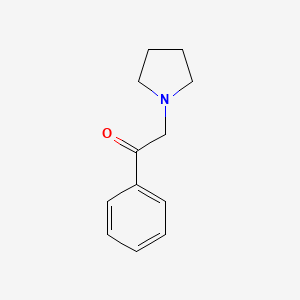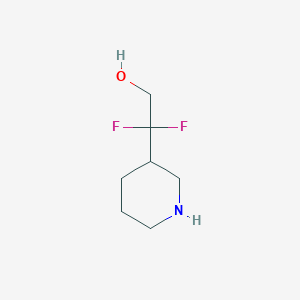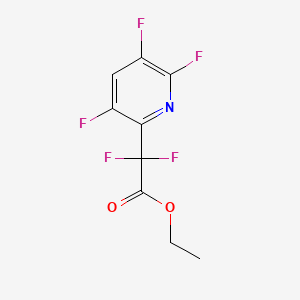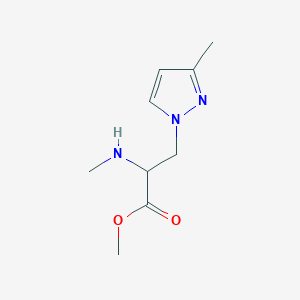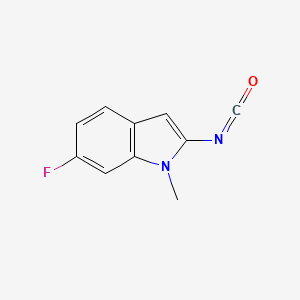
6-fluoro-2-isocyanato-1-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-2-isocyanato-1-methyl-1H-indole is a chemical compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and drugs This particular compound is characterized by the presence of a fluorine atom at the 6th position, an isocyanate group at the 2nd position, and a methyl group at the 1st position on the indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-isocyanato-1-methyl-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoro-2-methyl-1H-indole as the starting material.
Isocyanation: The introduction of the isocyanate group is achieved through a reaction with phosgene or a phosgene equivalent under controlled conditions. This step requires careful handling due to the toxic nature of phosgene.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure safety and efficiency. The use of continuous flow reactors can enhance the control over reaction parameters and improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
6-fluoro-2-isocyanato-1-methyl-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Addition Reactions: Alcohols or amines in the presence of a base, such as triethylamine (TEA), are typical reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include 6-substituted derivatives of the original compound.
Addition Reactions: Products include urethanes or ureas, depending on the nucleophile used.
科学的研究の応用
6-fluoro-2-isocyanato-1-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 6-fluoro-2-isocyanato-1-methyl-1H-indole involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of receptor function, thereby affecting various biological pathways.
類似化合物との比較
Similar Compounds
6-fluoro-2-methyl-1H-indole: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
2-isocyanato-1-methyl-1H-indole: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
6-chloro-2-isocyanato-1-methyl-1H-indole: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
6-fluoro-2-isocyanato-1-methyl-1H-indole is unique due to the combination of the fluorine atom and the isocyanate group on the indole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications.
特性
分子式 |
C10H7FN2O |
|---|---|
分子量 |
190.17 g/mol |
IUPAC名 |
6-fluoro-2-isocyanato-1-methylindole |
InChI |
InChI=1S/C10H7FN2O/c1-13-9-5-8(11)3-2-7(9)4-10(13)12-6-14/h2-5H,1H3 |
InChIキー |
KEXLPWINFLEWOD-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC2=C1C=C(C=C2)F)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


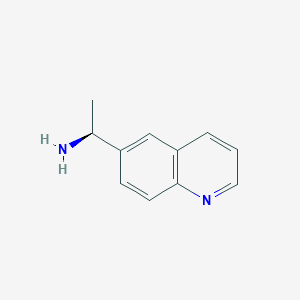
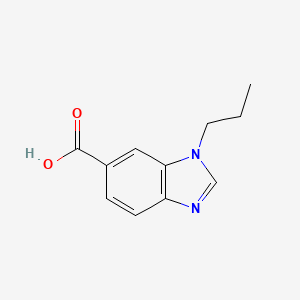
![[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)
![2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13620337.png)
